molecular formula C18H22ClNO B2664036 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE CAS No. 227301-75-9

2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2664036
CAS No.: 227301-75-9
M. Wt: 303.83
InChI Key: BYJXYKKUYFQBBS-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE is a synthetic organic compound that features an adamantane moiety and a chlorophenyl group

Preparation Methods

The synthesis of 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves the reaction of adamantane derivatives with chlorophenyl acetamide. One common method includes the acylation of adamantane with 2-chlorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE can be compared with other adamantane derivatives and chlorophenyl compounds:

Biological Activity

2-(Adamantan-1-yl)-N-(2-chlorophenyl)acetamide, also known by its CAS number 5689-59-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol
  • CAS Number : 5689-59-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cell lines. The structure-activity relationship indicates that modifications to the chlorophenyl moiety can enhance cytotoxicity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring appears to play a crucial role in enhancing biological activity.
  • Adamantane Core : The adamantane structure contributes to hydrophobic interactions, which may facilitate binding to biological targets.
ModificationEffect on Activity
Chlorine on PhenylIncreases antimicrobial potency
Adamantane CoreEnhances hydrophobic interactions

Antimicrobial Evaluation

A study published in ACS Omega evaluated various derivatives of adamantane-based compounds, including this compound. The results indicated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL . Additionally, it demonstrated a capacity to inhibit biofilm formation, which is crucial in treating chronic infections.

Anticancer Studies

In a separate investigation focused on anticancer properties, researchers found that modifications to the adamantane scaffold resulted in varying levels of cytotoxicity against several cancer cell lines. The compound induced apoptosis in these cells, suggesting potential as a chemotherapeutic agent .

Properties

IUPAC Name

2-(1-adamantyl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c19-15-3-1-2-4-16(15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXYKKUYFQBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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